Difluorotriphenylphosphorane
Description
Structure
2D Structure
Properties
CAS No. |
845-64-7 |
|---|---|
Molecular Formula |
C18H15F2P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
difluoro(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H15F2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
UUEYWFLLBCZCJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(F)F |
Other CAS No. |
845-64-7 |
Synonyms |
difluorotriphenylphosphorane F2TPhP |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Difluorotriphenylphosphorane
Direct Fluorination Routes to Difluorotriphenylphosphorane
Direct fluorination methods involve the direct reaction of a phosphorus(III) or phosphorus(V) compound with a fluorinating agent to yield this compound.
Photochemical Generation of this compound
A notable photochemical route involves the reaction of triphenylphosphine (B44618) (PPh₃) with sulfur hexafluoride (SF₆). rsc.org This reaction, when irradiated with light at 365 nm, leads to the formation of a 1:1 mixture of this compound and triphenylphosphine sulfide (B99878) (TPPS). rsc.org The reaction proceeds efficiently, and upon scaling up the reaction, the yield remains quantitative, although the reaction time may increase due to the solubility and diffusion of SF₆ in triphenylphosphine. rsc.org This method presents a way to valorize SF₆, a potent greenhouse gas, by using it as a reagent in chemical synthesis. rsc.org
The photochemical reaction is not limited to solution-phase and can be performed under solvent-free conditions. rsc.org Irradiation of triphenylphosphine in the presence of SF₆ gas with a 365 nm LED array results in the quantitative formation of the this compound and triphenylphosphine sulfide mixture. rsc.org This approach avoids the use of hazardous fluorinating agents often employed in traditional methods. rsc.org
Oxidative Fluorination Strategies
Oxidative fluorination involves the oxidation of a trivalent phosphorus compound, typically triphenylphosphine, with a fluorine source. A variety of fluorinating agents have been successfully employed for this transformation.
One of the most common and effective reagents for the oxidative fluorination of triphenylphosphine is xenon difluoride (XeF₂) . lookchem.comlookchem.comsemanticscholar.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature and provides a clean conversion to this compound. lookchem.com The reaction is generally rapid and efficient. semanticscholar.org
Mercuric fluoride (B91410) (HgF₂) can also be used to synthesize this compound from triphenylphosphine. The reaction requires heating in a solvent like benzene (B151609) to proceed smoothly, resulting in the formation of the desired product along with metallic mercury.
Other fluorinating agents that have been utilized include:
Sulfur tetrafluoride (SF₄) rsc.org
Nitrogen tetrafluoride (N₂F₄) rsc.org
Iodine pentafluoride (IF₅) : This reaction is typically performed in acetonitrile (B52724) at 0 °C. lookchem.com
Elemental fluorine (F₂) : Low-temperature fluorination of triphenylphosphine with elemental fluorine in a freon-11 (B1174993) medium can produce this compound in near-quantitative yields. niscpr.res.in
Precursor Chemistry for this compound Formation
An alternative to direct fluorination is the synthesis of this compound from suitable phosphorus(V) precursors. A common and important precursor is triphenylphosphine oxide (TPPO) . google.com TPPO is a byproduct of many reactions involving triphenylphosphine, such as the Wittig reaction. google.com The reduction of triphenylphosphine oxide is a critical step in recycling this byproduct back to triphenylphosphine, which can then be fluorinated. google.com
Another precursor approach involves the reaction of triphenylphosphine with reagents like potassium hydrogen fluoride (KHF₂) in the presence of an activating agent such as diisopropyl azodicarboxylate (DIAD) in solvents like acetonitrile or tetrahydrofuran (B95107) at room temperature. researchgate.net This method provides a clean formation of this compound. researchgate.net
Reaction Conditions and Optimization for this compound Synthesis
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. The choice of solvent, temperature, and stoichiometry of reactants plays a significant role.
For the photochemical synthesis using SF₆, the reaction rate is influenced by the wavelength of light, with 365 nm being more effective than 405 nm. rsc.org The reaction is also dependent on the solubility and diffusion of SF₆ in the reaction medium, which can affect the reaction time, especially on a larger scale. rsc.org
In oxidative fluorination reactions , the choice of solvent is critical. For instance, with XeF₂, dichloromethane is a common solvent. lookchem.com The reaction of triphenylphosphine with HgF₂ is typically carried out in benzene under reflux conditions.
The following table summarizes various synthetic routes to this compound with their respective conditions and yields.
| Starting Material | Reagent(s) | Solvent | Temperature | Yield | Reference |
| Triphenylphosphine | Sulfur Hexafluoride (SF₆) / hv (365 nm) | None (solvent-free) | - | Quantitative (as a 1:1 mixture with TPPS) | rsc.org |
| Triphenylphosphine | Xenon Difluoride (XeF₂) | Dichloromethane | 20 °C | 100% | lookchem.com |
| Triphenylphosphine | Mercuric Fluoride (HgF₂) | Benzene | Reflux | - | |
| Triphenylphosphine | Iodine Pentafluoride (IF₅) | Acetonitrile | 0 °C | 73.7% | lookchem.com |
| Triphenylphosphine | Elemental Fluorine (F₂) | Freon-11 | -80 °C | Near Quantitative | niscpr.res.in |
| Triphenylphosphine | Potassium Hydrogen Fluoride (KHF₂), DIAD | Acetonitrile or THF | Room Temperature | - | researchgate.net |
Yield information is provided where available in the source material. The yield for the reaction with HgF₂ was not specified.
Reactivity and Mechanistic Investigations of Difluorotriphenylphosphorane in Fluorination Reactions
Deoxyfluorination Reactions Mediated by Difluorotriphenylphosphorane
Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is a fundamental transformation in the synthesis of fluorinated organic compounds. This compound has proven to be an effective reagent for this purpose, capable of converting both alcohols and carboxylic acids into their corresponding fluoro-derivatives.
Conversion of Alcohols to Alkyl Fluorides
This compound can be utilized for the deoxyfluorination of primary and secondary alcohols to yield alkyl fluorides. rsc.org This reaction typically requires elevated temperatures, often above 140 °C, to proceed effectively. rsc.org The mechanism is believed to involve the initial activation of the alcohol by the phosphorane, followed by nucleophilic attack of a fluoride (B91410) ion. The reaction of this compound with alcohols is thought to proceed via direct fluorination. researchgate.net
A mixture of this compound and triphenylphosphine (B44618) sulfide (B99878), referred to as TPP-Fluor, has been successfully employed for the deoxyfluorination of alcohols. rsc.org For instance, the reaction of 1-hexanol (B41254) with TPP-Fluor resulted in the formation of 1-fluorohexane (B1214930). rsc.org It is important to note that other deoxyfluorinating reagents exist, such as dialkylaminosulfur trifluorides (DAST), which also convert alcohols to alkyl fluorides. unco.edu The choice of reagent can influence the reaction conditions and outcomes. For example, diphenyltrifluorophosphorane has been reported to be a more reactive deoxyfluorinating agent than this compound, with reactions initiating at lower temperatures. researchgate.net
The general transformation can be represented as follows:
R-OH + Ph₃PF₂ → R-F + Ph₃PO + HF
Table 1: Examples of Deoxyfluorination of Alcohols with Fluorinating Agents
| Alcohol | Reagent | Product | Yield (%) | Reference |
| 1-Hexanol | TPP-Fluor | 1-Fluorohexane | 22 | rsc.org |
Transformation of Carboxylic Acids to Acyl Fluorides
This compound is also a valuable reagent for the conversion of carboxylic acids into acyl fluorides, which are versatile intermediates in organic synthesis. rsc.orgresearchgate.net The reaction proceeds via a deoxyfluorination mechanism, where the hydroxyl group of the carboxylic acid is replaced by a fluorine atom. rsc.org The progress of this reaction can be monitored by ³¹P and ¹⁹F NMR spectroscopy, which confirms the formation of triphenylphosphine oxide (Ph₃PO), the desired acyl fluoride, and hydrogen fluoride (HF). uibk.ac.at
The reaction stoichiometry can be influenced by the generation of HF as a byproduct. uibk.ac.at To achieve good conversion, it is often necessary to use a molar excess of the difluorophosphorane reagent. uibk.ac.at The use of a Brønsted base or additional nucleophiles like cesium fluoride (CsF) can inhibit the reaction. uibk.ac.at
The general equation for this transformation is:
R-COOH + Ph₃PF₂ → R-COF + Ph₃PO + HF
Table 2: Deoxyfluorination of Lauric Acid with TPP-Fluor
| Substrate | Reagent | Product | Observations | Reference |
| Lauric Acid | TPP-Fluor | Lauroyl Fluoride | Formation of Ph₃PO and HF/FHF⁻ confirmed by NMR. | uibk.ac.at |
Generation and Reactivity of Fluorinated Intermediates
Beyond its direct role in deoxyfluorination, this compound can be involved in the generation of highly reactive fluorinated intermediates, such as difluorocarbene and the difluoromethyl radical. These species open up further avenues for the synthesis of complex fluorinated molecules.
Formation and Application of Difluorocarbene (:CF₂)
Difluorocarbene (:CF₂) is a highly reactive intermediate characterized by a singlet ground state, making it electrophilic. numberanalytics.com It is a valuable one-carbon unit for synthesizing a variety of organofluorine compounds. rsc.org While there are numerous precursors for generating difluorocarbene, such as chlorodifluoromethane (B1668795) and trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA), its generation from phosphorus-based reagents is also known. numberanalytics.comrsc.org For instance, the thermal decomposition of certain precursors can release difluorocarbene. numberanalytics.com In one reported instance, heating a mixture containing PDFA (a source of difluorocarbene) and pyridine (B92270) N-oxides led to the formation of this compound in 44% yield, suggesting a reaction pathway involving difluorocarbene. yorku.ca
The general reaction for the formation of difluorocarbene from a suitable precursor can be depicted as:
Precursor → :CF₂ + Byproducts
Generation and Utilization of Difluoromethyl Radical (·CF₂H)
The difluoromethyl radical (·CF₂H) is another important fluorinated intermediate that can be generated from various precursors. sioc.ac.cn Phosphorus-based reagents are among the sources used to generate this radical species. sioc.ac.cn The difluoromethyl radical finds application in the synthesis of difluoromethylated compounds, which are of interest in pharmaceuticals and materials science. sioc.ac.cn For example, the radical can be trapped by alkenes in radical difluoromethylation reactions. sioc.ac.cn The generation of the difluoromethyl radical can be achieved through processes like photoredox catalysis. sioc.ac.cnmdpi.com
The formation of the difluoromethyl radical can be represented as:
Precursor → ·CF₂H + Other species
Stereochemical Aspects of this compound-Mediated Reactions
The stereochemical outcome of fluorination reactions is a critical consideration, as it dictates the three-dimensional structure of the product. numberanalytics.com In nucleophilic fluorination reactions, the mechanism, whether Sₙ1 or Sₙ2, plays a crucial role in determining the stereochemistry. numberanalytics.com An Sₙ2 pathway typically leads to an inversion of stereochemistry at the reaction center. nih.gov
The stereochemistry of reactions involving this compound is influenced by factors such as the substrate, solvent, and reaction temperature. numberanalytics.comnumberanalytics.com While a direct Sₙ2 displacement by fluoride would be expected to proceed with inversion of configuration, the actual outcome can be more complex. For instance, in some deoxyfluorination reactions using other fluorinating agents like DAST, retention of stereochemistry has been observed, which was explained by a double inversion mechanism involving neighboring group participation. nih.gov The specific stereochemical course of reactions mediated by this compound requires careful investigation for each substrate class.
Structural Elucidation and Advanced Spectroscopic Characterization of Difluorotriphenylphosphorane
Solid-State Structural Analysis by X-Ray Diffraction Crystallography
The determination of the three-dimensional arrangement of atoms in a crystalline solid is made possible through X-ray crystallography, a powerful analytical technique. nih.govwikipedia.org In this method, a crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to produce a detailed model of the electron density and, consequently, the atomic and molecular structure within the crystal. nih.govwikipedia.org
Trigonal Bipyramidal Geometry around Phosphorus
X-ray diffraction studies have unequivocally established that difluorotriphenylphosphorane ((C₆H₅)₃PF₂) adopts a trigonal bipyramidal geometry around the central phosphorus atom in the solid state. researchgate.net This geometry is characterized by five ligands or atoms bonded to a central atom, with three occupying equatorial positions in a single plane at 120° angles to each other, and two occupying axial positions perpendicular to this plane. solubilityofthings.comfiveable.meunacademy.com
In the case of this compound, the two highly electronegative fluorine atoms occupy the axial positions, while the three bulkier phenyl groups are situated in the equatorial positions. researchgate.net This arrangement is consistent with Bent's rule, which predicts that more electronegative substituents will prefer to occupy atomic orbitals with less s-character, such as the axial positions in a trigonal bipyramidal geometry. The axial P-F bonds are typically longer than the equatorial P-C bonds. This structural feature minimizes the repulsion between the bonding electron pairs, leading to a more stable molecular configuration. solubilityofthings.com
Solution-Phase Structural Studies using Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For phosphorus-containing compounds like this compound, multinuclear NMR, particularly ³¹P and ¹⁹F NMR, provides invaluable information about the bonding, structure, and dynamic behavior of the molecule.
Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy
³¹P NMR spectroscopy is highly effective for characterizing organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus-31 isotope. oxinst.com In the ³¹P NMR spectrum of this compound, the phosphorus atom is coupled to two equivalent fluorine atoms. This coupling results in a characteristic splitting pattern.
The signal for the phosphorus nucleus appears as a triplet, arising from the coupling to the two fluorine atoms (n+1 rule, where n=2). The chemical shift (δ) of this triplet provides information about the electronic environment of the phosphorus atom. The magnitude of the one-bond phosphorus-fluorine coupling constant (¹J(P-F)) is a direct measure of the interaction between the phosphorus and fluorine nuclei and is a key parameter in characterizing the P-F bond.
| Spectroscopic Parameter | Value |
| ³¹P Chemical Shift (δ) | Varies with solvent |
| Splitting Pattern | Triplet |
| ¹J(P-F) Coupling Constant | ~700-800 Hz |
Note: The exact chemical shift can vary depending on the solvent and concentration.
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy for Characterization and Mechanistic Insights
¹⁹F NMR spectroscopy is another crucial tool for studying fluorinated compounds, offering high sensitivity due to the 100% natural abundance of the ¹⁹F isotope. sigmaaldrich.com In the ¹⁹F NMR spectrum of this compound, the two equivalent fluorine atoms are coupled to the central phosphorus atom.
This results in a doublet in the ¹⁹F spectrum, with the splitting equal to the ¹J(P-F) coupling constant observed in the ³¹P NMR spectrum, demonstrating the mutual coupling between the two nuclei. man.ac.uk The chemical shift of the doublet provides information about the electronic environment of the fluorine atoms. Isotopic satellites from coupling to ¹³C may also be observed, which can provide further structural information. sigmaaldrich.comnanalysis.com
| Spectroscopic Parameter | Value |
| ¹⁹F Chemical Shift (δ) | Varies with solvent |
| Splitting Pattern | Doublet |
| ¹J(P-F) Coupling Constant | ~700-800 Hz |
Note: The exact chemical shift can vary depending on the solvent and concentration.
Vibrational Spectroscopy (IR, Raman) for Bond Characterization
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. frontiersin.org These techniques are complementary and are used to identify functional groups and characterize chemical bonds. photothermal.com
In the vibrational spectra of this compound, specific bands corresponding to the stretching and bending vibrations of the P-F and P-C bonds, as well as vibrations associated with the phenyl rings, can be observed. The P-F stretching vibrations are particularly characteristic and appear in a region of the spectrum typical for phosphorus-fluorine bonds. The number and position of these bands can provide further confirmation of the molecule's trigonal bipyramidal structure. For a molecule with this geometry, distinct stretching frequencies are expected for the axial P-F bonds compared to any potential equatorial P-F bonds, though in this case, both fluorine atoms are axial. The vibrations of the phenyl groups will also be present, showing characteristic C-H and C-C stretching and bending modes. mdpi.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| P-F Stretch | ~800 - 900 |
| P-C Stretch | ~1000 - 1100 |
| Phenyl C-H Stretch | ~3000 - 3100 |
| Phenyl C=C Stretch | ~1400 - 1600 |
Note: These are approximate ranges and can vary based on the physical state (solid or solution) and specific experimental conditions.
Computational and Theoretical Chemical Studies on Difluorotriphenylphosphorane
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules like difluorotriphenylphosphorane (Ph₃PF₂). These computational methods allow for the precise determination of molecular geometries and a deep understanding of the electronic landscape that governs the compound's behavior.
Density Functional Theory (DFT) has become a primary method for investigating the properties of hypervalent phosphorus compounds, including this compound and other Phosphorus(V) fluorides. acs.orgnih.gov DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org Its popularity stems from a balance of computational cost and accuracy, providing reliable results for molecular structures, vibrational frequencies, and reaction energetics. mdpi.comspectroscopyonline.com The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.govmdpi.com
In the context of P(V) fluorides, DFT calculations are used to optimize molecular geometries, predict spectroscopic properties, and analyze bonding. spectroscopyonline.comresearchgate.net For instance, studies on related organophosphorus compounds have demonstrated that specific functionals, such as B3LYP or M06-2X, paired with appropriate basis sets like 6-311++G(d,p), can yield geometric parameters that are in excellent agreement with experimental data. scirp.orgspectroscopyonline.com The application of DFT extends to understanding the formation of these fluorides. For example, DFT calculations have been employed to study the photochemical reaction of triphenylphosphine (B44618) with sulfur hexafluoride (SF₆), which produces this compound. uibk.ac.atrsc.org These studies, using functionals like PW6B95-D3 and B3LYP with def2-TZVP basis sets, help to elucidate the reaction mechanism, starting from a preformed complex between the reactants. uibk.ac.atrsc.org
The table below presents typical data obtained from DFT calculations for phosphorus compounds, illustrating the kind of information derived from these theoretical studies.
| Parameter | DFT Functional | Basis Set | Calculated Value |
| Molecular Geometry | |||
| P-F Bond Length (Å) | M06-2X | 6-311++G(d,p) | 1.6 - 1.7 |
| P-C Bond Length (Å) | M06-2X | 6-311++G(d,p) | 1.8 - 1.9 |
| F-P-F Bond Angle (°) | M06-2X | 6-311++G(d,p) | ~178 |
| C-P-C Bond Angle (°) | M06-2X | 6-311++G(d,p) | ~120 |
| Electronic Properties | |||
| HOMO Energy (eV) | B3LYP | 6-31+G(d,p) | -7.0 to -8.0 |
| LUMO Energy (eV) | B3LYP | 6-31+G(d,p) | -1.0 to -2.0 |
| Dipole Moment (Debye) | B3LYP | 6-31+G(d,p) | 3.0 - 4.0 |
| Note: The values in this table are representative examples based on typical DFT calculations for similar organophosphorus compounds and are intended for illustrative purposes. |
Computational analysis provides significant insights into the bond strengths and electronic characteristics of this compound. The bonds in metallic compounds are less stiff and lack directionality, resulting in lower strength, whereas covalent and ionic materials have stiffer bonds. arxiv.org The strength of chemical bonds, such as the phosphorus-fluorine (P-F) and phosphorus-carbon (P-C) bonds, can be evaluated using metrics like calculated bond dissociation energies and bond stiffness. arxiv.org DFT calculations reveal that the axial P-F bonds in the trigonal bipyramidal structure of Ph₃PF₂ are weaker and longer than the equatorial P-C bonds, which is a common feature of pentacoordinated phosphorus species.
The electronic properties are often described by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org For Ph₃PF₂, the HOMO is typically located on the phenyl rings, indicating their role in electron-donating interactions. rsc.org The LUMO is often associated with the antibonding orbitals of the P-F bonds, suggesting that these sites are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com
Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) surface can be visualized to identify electron-rich and electron-poor regions, which helps in predicting sites of electrophilic and nucleophilic attack. researchgate.net In Ph₃PF₂, the fluorine atoms are regions of high negative electrostatic potential, while the phosphorus atom is electrophilic.
| Property | Description | Significance for this compound |
| Bond Dissociation Energy (BDE) | Energy required to break a bond homolytically. | Indicates the relative strength of P-F vs. P-C bonds. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and electron-donating ability (phenyl rings). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electrophilic sites (P-F bonds). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. |
| Atomic Charges | Calculated charge distribution on each atom. | Shows the electrophilic nature of phosphorus and the nucleophilic nature of fluorine. |
| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution. | Maps regions prone to electrophilic or nucleophilic attack. |
Density Functional Theory (DFT) Applications to Phosphorus(V) Fluorides
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions involving this compound. smu.edu By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby gaining a detailed mechanistic understanding. smu.eduusgs.gov
This compound is primarily known as a fluorinating agent, and computational studies are key to understanding the mechanisms of fluorine transfer. rsc.orgacs.org These reactions can proceed through several pathways, including nucleophilic substitution (Sₙ2), single-electron transfer (SET), or more complex mechanisms like F-atom coupled electron transfer (FCET). rsc.orgnih.govescholarship.org
DFT calculations are used to model the reaction coordinates for these pathways. For example, in the deoxyfluorination of an alcohol, the calculation would map the energy changes as the alcohol's oxygen atom attacks the phosphorus center, followed by the cleavage of the C-O bond and the formation of a new C-F bond. mit.edu Computational studies on the reaction of Ph₃PF₂ with substrates like alcohols or carboxylic acids have shown that the process is often initiated by the formation of a phosphonium (B103445) intermediate. uibk.ac.atrsc.orgrsc.org
Theoretical models are powerful tools for predicting the reactivity and selectivity of this compound with various substrates. escholarship.org By comparing the calculated activation barriers for reactions with different functional groups, a reactivity profile can be established. chem8.org For instance, calculations can explain why the deoxyfluorination of electron-rich aromatic carboxylic acids is favorable, while the reaction is sluggish for those with electron-withdrawing groups, as observed experimentally. uibk.ac.at
Selectivity (chemo-, regio-, and stereoselectivity) can also be rationalized and predicted. nih.govbeilstein-journals.org If a substrate has multiple potential reaction sites, DFT calculations can determine the transition state energies for fluorination at each site. The pathway with the lowest energy barrier will correspond to the major product, thus predicting the regioselectivity. beilstein-journals.org For example, in complex molecules with multiple hydroxyl groups, these calculations can predict which group will be preferentially fluorinated.
The table below summarizes how computational predictions correlate with experimental outcomes in fluorination reactions.
| Computational Prediction | Description | Experimental Correlation |
| Low Activation Energy (ΔG‡) | A small energy barrier for a reaction pathway. | Corresponds to a high reaction rate and favorable product formation. |
| Relative Transition State Energies | Comparison of energy barriers for competing pathways. | Predicts the major product and the regioselectivity or stereoselectivity of the reaction. |
| Thermodynamic Favorability (ΔG_rxn) | The overall free energy change of the reaction. | Indicates whether the reaction is spontaneous (exergonic) or non-spontaneous (endergonic). |
| Frontier Orbital Analysis | Interaction between the HOMO of the nucleophile and the LUMO of Ph₃PF₂. | Helps rationalize reactivity; a smaller HOMO-LUMO gap often implies higher reactivity. |
These predictive capabilities make computational chemistry a vital partner to experimental work, guiding the design of new synthetic methods and optimizing reaction conditions. escholarship.orgbeilstein-journals.org
Computational Studies of Fluorine Transfer Mechanisms
Molecular Dynamics Simulations for Solvent and Conformational Effects
While static quantum chemical calculations provide a detailed picture of molecules at their energy minima, molecular dynamics (MD) simulations offer insights into their dynamic behavior, including the influence of the surrounding environment and conformational flexibility. nih.govfrontiersin.org MD simulations model the movement of atoms and molecules over time by solving Newton's laws of motion, typically using force fields derived from quantum mechanical calculations or experimental data. frontiersin.org
For this compound, MD simulations are particularly useful for understanding how solvents affect its structure and reactivity. The solvent can have a significant impact on reaction rates and mechanisms, especially for reactions involving charged intermediates or transition states. chemrxiv.orgnih.gov Implicit solvent models, such as the COSMO-RS or SMD models, can be combined with DFT calculations to account for bulk solvent effects on energies and geometries. rsc.orgchemrxiv.org
Explicit solvent simulations, where individual solvent molecules are included in the simulation box, provide a more detailed view of specific solute-solvent interactions, such as hydrogen bonding. chemrxiv.orgmdpi.com These simulations can reveal the structure of the solvent shell around Ph₃PF₂ and how it changes during a reaction. mdpi.com For example, MD simulations can model the diffusion of reactants and the organization of solvent molecules around the transition state, providing a more complete picture of the reaction dynamics in solution. nih.gov
Furthermore, the three phenyl groups of this compound are not static; they can rotate, leading to different conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers in a given solvent and the energy barriers for rotation. This conformational flexibility can influence the molecule's reactivity by affecting the accessibility of the phosphorus center to incoming nucleophiles.
Strategic Applications and Broader Impact in Synthetic Organic Chemistry
Utility in the Synthesis of Fluorinated Building Blocks
The construction of fluorinated building blocks is a cornerstone of modern medicinal and materials chemistry. Difluorotriphenylphosphorane provides a direct and often advantageous route to these essential synthons.
Preparation of Fluoroalkanes for Complex Molecular Scaffolds
This compound is effectively employed in the dehydroxyfluorination of alcohols to produce the corresponding fluoroalkanes. rsc.org This transformation is particularly useful for converting primary and secondary alcohols into their fluorinated counterparts. rsc.org The reaction typically requires elevated temperatures, often above 140 °C, to proceed efficiently. rsc.org For instance, the conversion of 1-hexanol (B41254) to 1-fluorohexane (B1214930) has been demonstrated using this reagent. rsc.org
The mechanism of dehydroxyfluorination is believed to proceed through the activation of the alcohol by the phosphorane. This process is a key step in preparing alkyl fluorides from alcohols. researchgate.net The versatility of this method is highlighted by its application to a range of alcohols, including benzylic and unactivated systems. acs.org
Recent advancements have also explored photochemical methods for the synthesis of this compound itself, which can then be used for these dehydroxyfluorination reactions. rsc.orguibk.ac.at This approach offers a potentially greener route to this valuable fluorinating agent. rsc.org
Synthesis of Difluorocyclopropanes and other Fluorinated Cycles
gem-Difluorocyclopropanes are significant structural motifs in medicinal chemistry, and their synthesis is a key area of organofluorine chemistry. chinesechemsoc.orgd-nb.info While this compound is not directly used for the cyclopropanation reaction itself, it is a key player in reactions that generate difluorocarbene (:CF2), the reactive intermediate responsible for the [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. chinesechemsoc.orgd-nb.info
The generation of difluorocarbene can be achieved from various precursors, and its subsequent reaction with a phosphine, such as triphenylphosphine (B44618), can lead to the in situ formation of a difluoromethylene phosphonium (B103445) ylide. beilstein-journals.org This ylide is a key intermediate in Wittig-type gem-difluoroolefination reactions. beilstein-journals.orgnih.gov Pentacoordinate phosphoranes, including this compound, can also be involved in the generation of difluorocarbene under certain conditions. chinesechemsoc.org For example, heating a bis(difluoromethyl) pentacoordinate phosphorane can yield this compound and difluorocarbene. chinesechemsoc.org The difluorocarbene generated can then react with alkenes to furnish the desired gem-difluorocyclopropanes. chinesechemsoc.org
Role in Late-Stage Fluorofunctionalization
Late-stage fluorofunctionalization (LSF) is a powerful strategy in drug discovery, allowing for the introduction of fluorine atoms into complex molecules at a late stage of the synthesis. nih.govmpg.de This approach can rapidly generate analogues of a lead compound with potentially improved pharmacological properties. nih.gov
This compound and related reagents play a role in LSF, particularly in the dehydroxyfluorination of complex alcohols. acs.org The ability to replace a hydroxyl group with a fluorine atom in a molecule that already possesses significant structural complexity is a valuable tool for medicinal chemists. nih.govacs.org This transformation can be achieved under relatively mild conditions, making it suitable for sensitive substrates. acs.org The development of new methods for LSF is an active area of research, with a focus on improving selectivity and functional group tolerance. mpg.de For instance, methods for the fluorination of tertiary alcohols, which are often challenging substrates, have been developed. acs.org
Integration into Multistep Organic Synthesis Sequences
The utility of this compound extends to its integration into longer, multistep synthetic sequences. sathyabama.ac.inscholarsresearchlibrary.comrsc.org The ability to reliably introduce a fluorine atom at a specific position allows chemists to design and execute complex synthetic plans. libretexts.orgvapourtec.com
For example, a fluoroalkane synthesized using this compound can serve as a key intermediate in the total synthesis of a natural product or a pharmaceutical agent. scholarsresearchlibrary.com The planning of such a synthesis, often referred to as retrosynthetic analysis, involves identifying key bond disconnections and the reagents needed for each step. sathyabama.ac.in
The conversion of other functional groups into fluorides is also a critical aspect of multistep synthesis. For instance, the deoxyfluorination of carboxylic acids to acyl fluorides, which can then be used in a variety of subsequent reactions, is a valuable transformation. nih.govworktribe.com While this compound is primarily used for dehydroxyfluorination, other fluorinating agents are employed for this purpose, highlighting the importance of a diverse toolkit of fluorination reagents in organic synthesis. nih.govworktribe.com
Emerging Research Avenues and Future Perspectives in Difluorotriphenylphosphorane Chemistry
Development of Novel Difluorotriphenylphosphorane Derivatives with Enhanced Reactivity or Selectivity
The performance of this compound is intrinsically linked to its molecular structure. Researchers are actively exploring the synthesis of novel derivatives to modulate its reactivity and selectivity. The primary strategies involve modifying the electronic and steric properties of the phenyl rings or altering the number of fluorine atoms on the phosphorus center.
Modifying the substituents on the aryl groups can significantly impact the electrophilicity of the phosphorus center, thereby tuning the reagent's fluorinating power. For instance, introducing electron-withdrawing groups is expected to enhance reactivity, while bulky substituents could improve selectivity for less sterically hindered substrates. scholaris.ca Conversely, electron-donating groups might yield milder reagents suitable for highly sensitive substrates. This principle allows for the creation of a toolkit of fluorinating agents tailored for specific chemical transformations.
Another avenue of development is the synthesis of related phosphoranes with different numbers of fluorine atoms. Diphenyltrifluorophosphorane, for example, has been shown to be a more reactive agent for converting alcohols to fluorides, capable of initiating reactions at lower temperatures compared to its difluoro counterpart. nih.gov On the other hand, perfluoroalkyl-substituted difluorophosphoranes, such as tris(pentafluoroethyl)difluorophosphorane, exhibit strong Lewis acidity and have been used as catalysts in reactions like Diels-Alder and Michael additions. nih.gov
The table below summarizes key derivative types and their potential impact on reactivity and selectivity.
| Derivative Type | Modification Strategy | Anticipated Effect | Potential Application |
| Aryl-Substituted | Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) on phenyl rings. | Increased electrophilicity and reactivity. | Fluorination of less reactive substrates. |
| Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) on phenyl rings. | Decreased reactivity for milder transformations. | Selective fluorination in multifunctional molecules. | |
| Introduction of bulky substituents (e.g., -tBu, mesityl) on phenyl rings. | Increased steric hindrance and selectivity. | Regioselective fluorination of complex molecules. | |
| Fluoro-Varying | Increased fluorine content (e.g., Diphenyltrifluorophosphorane). | Enhanced fluorinating power. | Deoxyfluorination under milder conditions. |
| Perfluoroalkylated | Replacement of phenyl groups with perfluoroalkyl groups (e.g., (C₂F₅)₃PF₂). | Increased Lewis acidity. | Catalyst for various organic transformations. nih.gov |
These developmental efforts aim to expand the synthetic utility of phosphorane-based fluorinating agents, making them more versatile and efficient tools for organic chemists.
Asymmetric Fluorination Approaches Utilizing Phosphorane Catalysis
The synthesis of single-enantiomer fluorinated molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. numberanalytics.commdpi.com A significant frontier in fluorine chemistry is the development of catalytic asymmetric methods. While this compound itself is achiral, it can be a key component in asymmetric fluorination strategies.
Current research in asymmetric fluorination often employs a chiral catalyst to control the stereochemical outcome of the reaction between a substrate and a fluorine source. nih.govresearchgate.net One promising approach involves the use of chiral anionic phase-transfer catalysts, such as chiral phosphate (B84403) anions, which can form a chiral ion pair with a cationic fluorinating agent (e.g., Selectfluor®). nih.govgoogle.com This chiral environment dictates the facial selectivity of the fluorine transfer to the substrate.
Future perspectives in this area could involve two main strategies directly related to phosphorane chemistry:
Chiral Phosphine Precursors: The synthesis of chiral phosphines, which can then be converted into chiral difluorophosphorane derivatives. These chiral reagents could induce asymmetry directly in fluorination reactions.
Synergistic Catalysis: The use of a standard fluorinating agent like Ph₃PF₂ in combination with a separate chiral catalyst (an organocatalyst or a metal complex) that reversibly interacts with the substrate to create a chiral environment. For example, a chiral hydrogen-bonding catalyst could selectively shield one face of a substrate, directing the fluorination by Ph₃PF₂ to the opposite face. unizar.es
The development of phosphorane-based catalytic systems for asymmetric fluorination is a challenging yet potentially rewarding field that could provide novel and direct methods for accessing valuable chiral fluorinated compounds.
Green Chemistry and Sustainable Aspects of this compound Applications
Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry which advocate for waste reduction, energy efficiency, and the use of safer chemicals. sigmaaldrich.com Research into the lifecycle of this compound is increasingly aligned with these principles.
A landmark development in this area is the photochemical synthesis of difluorophosphoranes from phosphines and sulfur hexafluoride (SF₆). rsc.orguibk.ac.at SF₆ is an exceptionally potent greenhouse gas, and finding methods to convert it into valuable chemical reagents is a significant environmental goal. uibk.ac.at The photochemical process can be performed as a solvent-free, scalable reaction, yielding a mixture of this compound and triphenylphosphine (B44618) sulfide (B99878). rsc.orgrsc.org This mixture, termed "TPP-Fluor," can be used directly as a deoxyfluorination reagent. rsc.orgrsc.org This approach is a prime example of green chemistry, as it consumes a harmful greenhouse gas, avoids the use of hazardous solvents, and creates a value-added product. uibk.ac.atrsc.org
Other sustainable considerations include:
Atom Economy: Designing reactions that maximize the incorporation of all materials into the final product. The synthesis from SF₆ is a step in this direction compared to older methods that might use harsher fluorinating agents with poorer atom economy. sigmaaldrich.com
One-Pot Reactions: Developing synthetic sequences where substrates are converted to fluorinated products in a single reaction vessel, which minimizes solvent use and waste from purification steps.
Recycling of Byproducts: Investigating methods to recycle the triphenylphosphine oxide byproduct formed after the fluorination reaction, regenerating the triphenylphosphine precursor for a circular chemical economy. Recently, a mechanochemical approach was demonstrated for a fluorine atom closed-loop economy using PFASs as fluorinating agents, a principle that could inspire similar strategies in phosphorane chemistry. chemrxiv.org
The focus on green and sustainable methodologies ensures that the utility of this compound can be harnessed in an environmentally responsible manner. eurekalert.org
Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing better reagents. Advanced spectroscopic techniques that allow for the real-time, in-situ observation of reacting systems are invaluable tools for gaining mechanistic insights into reactions involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying organophosphorus compounds. nih.gov It allows for direct observation of the phosphorus center, enabling researchers to track the conversion of the Ph₃PF₂ reagent, identify potential pentacoordinate intermediates like P-alkoxyphosphoranes, and detect the formation of the triphenylphosphine oxide byproduct. wikipedia.orgru.nllibretexts.orgresearchgate.net In-situ NMR experiments, where the reaction is monitored directly inside the NMR spectrometer, can provide kinetic data and help elucidate complex reaction pathways. ru.nl ¹⁹F NMR is also essential for monitoring the fluorine environment throughout the reaction.
Vibrational and Optical Spectroscopy:
FTIR and Raman Spectroscopy: These techniques can monitor changes in bonding and functional groups during a reaction, providing information on the consumption of starting materials and the formation of intermediates and products.
Transient Absorption Spectroscopy: For photochemical reactions, such as the synthesis of Ph₃PF₂ from SF₆, ultrafast techniques like femtosecond transient absorption spectroscopy can detect and characterize short-lived excited states and radical intermediates that are critical to the reaction mechanism. nih.govacs.orgunige.chacs.org
By combining data from these advanced in-situ techniques with computational studies, researchers can build a comprehensive picture of the reaction landscape, including transition states and intermediate structures, leading to more rational and efficient synthetic methodologies. acs.org
Synergistic Approaches with Transition Metal Catalysis
Synergistic catalysis, where two distinct catalytic cycles operate in concert to achieve a transformation not possible with either catalyst alone, is a rapidly expanding field in organic synthesis. acs.orgmdpi.comresearchgate.net The integration of this compound chemistry with transition metal catalysis represents a promising future direction for developing novel synthetic methods.
The core concept involves the simultaneous activation of both a nucleophile and an electrophile by two different catalysts. mdpi.com For example, a transition metal catalyst could be used to activate a substrate while this compound or a derivative acts as the fluorinating agent.
Potential synergistic scenarios include:
C-H Functionalization: A transition metal catalyst (e.g., palladium, rhodium, or copper) could selectively activate a C-H bond in a substrate, forming a transient organometallic intermediate. acs.org This intermediate could then be intercepted by Ph₃PF₂ to achieve a direct, targeted C-H fluorination, a highly sought-after transformation.
Photoredox/Metal Dual Catalysis: A photocatalyst could be used to generate a reactive radical species from a substrate, while a transition metal complex facilitates a cross-coupling event. Ph₃PF₂ could play a role either as a precursor generated photochemically or as an agent in a subsequent fluorination step within a one-pot process.
Metal-Catalyzed Fluorination: An unusual catalytic cycle could be envisioned where a transition metal fluoride (B91410) is generated in situ from a metal precursor and Ph₃PF₂. This highly reactive metal fluoride could then act as the key species for delivering fluorine to the substrate, with the Ph₃PF₂ serving to regenerate the active catalyst. beilstein-journals.org
While still a nascent area, the combination of the well-established reactivity of transition metals with the fluorinating capability of phosphoranes opens a vast design space for creating new and powerful catalytic systems. acs.orgmdpi.com
Q & A
Q. What controls are essential when studying DFTPP’s stability under varying humidity levels?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
